LX1031 is a small molecule inhibitor of tryptophan hydroxylase (TPH), specifically targeting the TPH1 isoform. [, , ] This enzyme catalyzes the rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). [, ] LX1031 acts locally within the gastrointestinal tract, inhibiting TPH1 and thereby reducing the production of serotonin in the gut. [, ] This localized action is key as it aims to minimize effects on serotonin levels in the brain. [, ] Researchers are studying its potential in treating conditions associated with elevated serotonin levels in the digestive system, such as diarrhea-predominant irritable bowel syndrome (IBS-D). [, , ]
Two distinct process routes have been developed for the synthesis of LX1031. [] While the specific details of these routes are not extensively elaborated upon in the provided abstracts, it is mentioned that both routes utilize the same left-hand and right-hand starting materials. [] Additionally, research highlights the successful asymmetric hydrogenation of trifluoromethyl ketones, using iridium catalysis, as a crucial step in obtaining a key intermediate for LX1031 synthesis. [] This method boasts high yields and enantioselectivity, indicating its efficiency and specificity in generating the desired chiral molecule. []
LX1031 functions by selectively inhibiting tryptophan hydroxylase 1 (TPH1), the enzyme responsible for the rate-limiting step in serotonin biosynthesis within the gastrointestinal tract. [, ] By inhibiting TPH1, LX1031 effectively reduces the production of serotonin in the gut. [, , ] This localized reduction in serotonin levels is believed to alleviate symptoms associated with conditions like diarrhea-predominant irritable bowel syndrome (IBS-D), where excess serotonin contributes to gastrointestinal dysfunction. [, , ] Importantly, LX1031's mechanism of action focuses on peripheral serotonin production, sparing serotonin levels in the brain. [, ]
LX1031 is primarily being investigated for its potential in treating conditions characterized by excessive serotonin activity in the gastrointestinal tract. [, , ]
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: